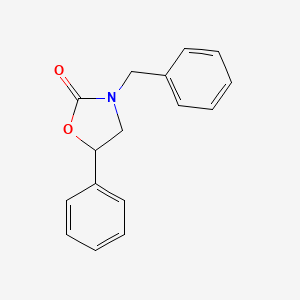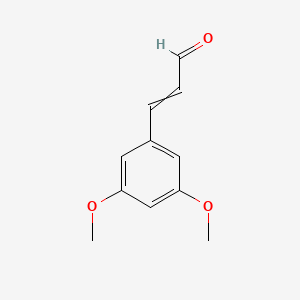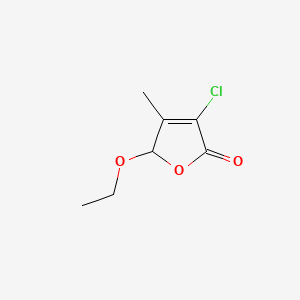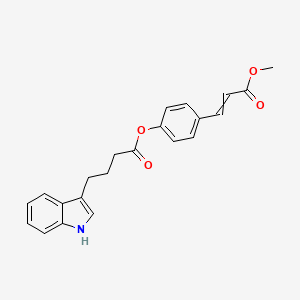![molecular formula C40H72O4 B14299895 [(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate CAS No. 112132-06-6](/img/structure/B14299895.png)
[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate are organic compounds belonging to the class of carboxylic esters. These compounds are characterized by their long hydrocarbon chains with double bonds at specific positions and an acetate group at one end. They are known for their roles in various biological and industrial applications, particularly as pheromones in insect communication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate typically involves the esterification of the corresponding alcohols with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of these compounds can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production with controlled temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction of the double bonds can yield saturated esters.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) for hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated esters.
Substitution: Amides or thioesters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology
[(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate are known to function as sex pheromones in certain insect species. They play a crucial role in mating behaviors and are used in pest control strategies to disrupt the mating cycles of harmful insects.
Medicine
Research is ongoing to explore the potential medicinal applications of these compounds. Their ability to interact with biological membranes and proteins makes them candidates for drug delivery systems and therapeutic agents.
Industry
In the industrial sector, these compounds are used in the formulation of fragrances and flavors. Their pleasant odor and stability make them suitable for use in perfumes, cosmetics, and food products.
Mecanismo De Acción
The mechanism of action of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate involves their interaction with specific receptors in the target organisms. In insects, these compounds bind to olfactory receptors, triggering a cascade of biochemical events that lead to behavioral responses such as attraction or repulsion. The molecular targets include G-protein coupled receptors (GPCRs) and ion channels, which mediate the signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
[(2E,13Z)-octadeca-2,13-dien-1-ol]: The corresponding alcohols of the acetates.
[(3Z,13Z)-octadeca-3,13-dien-1-ol]: Another alcohol with a similar structure.
[(2E,13Z)-octadeca-2,13-dien-1-al]: The aldehyde analogs of the acetates.
[(3Z,13Z)-octadeca-3,13-dien-1-al]: Another aldehyde with a similar structure.
Uniqueness
The uniqueness of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate lies in their specific double bond positions and the presence of the acetate group. These structural features confer distinct chemical and biological properties, making them valuable in various applications. Their role as pheromones is particularly noteworthy, as they are highly specific to certain insect species, providing a targeted approach in pest management.
Propiedades
Número CAS |
112132-06-6 |
|---|---|
Fórmula molecular |
C40H72O4 |
Peso molecular |
617.0 g/mol |
Nombre IUPAC |
[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate |
InChI |
InChI=1S/2C20H36O2/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3;6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6-,18-17+;7-6-,17-16- |
Clave InChI |
VURZEPFDGGWCTR-AMHSFDTBSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C.CCCC/C=C\CCCCCCCC/C=C\CCOC(=O)C |
SMILES canónico |
CCCCC=CCCCCCCCCCC=CCOC(=O)C.CCCCC=CCCCCCCCCC=CCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)




![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)

